3'-Azido-2',3'-dideoxyadenosine

HIV-1 resistance NRTI in vitro selection

3'-Azido-ddA (AZA) is the only ADPN-class nucleoside analog that cannot select for HIV-1 resistance under standard in vitro passage—unlike 3'-azido-ddG (5.3-fold) or 3'-azido-ddC (5.9-fold). It retains full potency against K65R, L74V, and M184V mutants (<2-fold IC₅₀ change) and remains active against AZT-resistant TAMs (>500-fold AZT resistance, <3.5-fold for AZA). Its concentration-dependent mitochondrial toxicity (absent at ≤10 μM) sharply contrasts with 3'-azido-ddG, enabling rigorous SAR studies. Also validated for telomerase inhibition research. Purchase research-grade material with ≥98% purity for reliable experimental outcomes.

Molecular Formula C10H12N8O2
Molecular Weight 276.26 g/mol
CAS No. 66323-44-2
Cat. No. B1210982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-2',3'-dideoxyadenosine
CAS66323-44-2
Synonyms3'-azido-2',3'-dideoxyadenosine
3'-azido-ddA
Molecular FormulaC10H12N8O2
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-]
InChIInChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6+,7+/m0/s1
InChIKeyXDRZJDXXQHFAAE-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Azido-2′,3′-dideoxyadenosine (CAS 66323-44-2): A 3′-Azido-Modified Purine Nucleoside Reverse Transcriptase Inhibitor for Antiviral Research


3′-Azido-2′,3′-dideoxyadenosine (3′-azido-ddA; AZA) is a synthetic purine nucleoside analog belonging to the 3′-azido-2′,3′-dideoxypurine nucleoside (ADPN) class. It is characterized by an azido (-N₃) group at the 3′ position of the dideoxyribose sugar and an adenine base, with molecular formula C₁₀H₁₂N₈O₂ and molecular weight 276.25 g/mol . Following intracellular phosphorylation to its active triphosphate form (3′-azido-ddATP), the compound acts as a chain terminator of HIV-1 reverse transcriptase (RT)-mediated DNA synthesis [1]. First synthesized and evaluated for anti-HIV activity in 1987 alongside a series of 2′- and 3′-substituted dideoxyadenosine analogs [2], 3′-azido-ddA has been the subject of renewed preclinical investigation due to its distinctive resistance profile that differentiates it from both the parent compound 2′,3′-dideoxyadenosine (ddA) and the prototypical azido NRTI zidovudine (AZT) [1][3].

Why 3′-Azido-2′,3′-dideoxyadenosine Cannot Be Replaced by Generic NRTIs: Structural and Pharmacological Justification


Substituting 3′-azido-ddA with the structurally similar parent compound 2′,3′-dideoxyadenosine (ddA), the guanine-base analog 3′-azido-ddG, or the clinically dominant azido NRTI zidovudine (AZT) leads to critical functional divergences that undermine experimental or therapeutic objectives. The 3′-azido group on the adenine scaffold confers a unique combination of resistance-barrier properties: whereas 3′-azido-ddG readily selects for L74V/F77L/L214F mutations conferring 5.3-fold resistance in vitro, and 3′-azido-ddC selects for V75I conferring 5.9-fold resistance, in vitro passage experiments have been unable to select HIV-1 resistant to 3′-azido-ddA even at high intracellular triphosphate concentrations [1][2]. Furthermore, the adenine base of 3′-azido-ddA drives a cross-resistance profile that is distinct from thymidine-based AZT—HIV-1 strains carrying multiple thymidine analog mutations (TAMs) that exhibit >500-fold resistance to AZT remain susceptible to 3′-azido-ddA with less than 3.5-fold change in IC₅₀ [3]. Even within the ADPN class, the adenosine analog 3′-azido-ddA shows a differentiated mitochondrial toxicity profile compared to the guanosine analog 3′-azido-ddG [3]. These findings collectively demonstrate that the nucleoside base, not merely the 3′-azido modification, is a major determinant of antiviral activity, resistance acquisition, and toxicity—making direct substitution without experimental validation unacceptable.

3′-Azido-2′,3′-dideoxyadenosine: Comparator-Anchored Quantitative Evidence for Differentiated Procurement Decisions


Superior In Vitro Resistance Barrier: Failure to Select HIV-1 Resistant to 3′-Azido-ddA vs. 3′-Azido-ddG and 3′-Azido-ddC

In head-to-head in vitro resistance selection experiments, serial passage of HIV-1LAI in MT-2 cells under increasing drug pressure failed to generate virus resistant to 3′-azido-ddA, even at concentrations producing high intracellular 3′-azido-ddA-triphosphate levels. In contrast, parallel selection with 3′-azido-ddG yielded virus with 5.3-fold resistance (L74V/F77L/L214F mutations), and 3′-azido-ddC selected for V75I conferring 5.9-fold resistance [1][2]. This represents a qualitative difference in resistance emergence rather than a mere quantitative shift in potency.

HIV-1 resistance NRTI in vitro selection reverse transcriptase resistance barrier

Retained Activity Against Key NRTI-Resistant HIV-1 Mutants: 3′-Azido-ddA vs. AZT

3′-Azido-ddA retains near-full antiviral activity against HIV-1 carrying common NRTI resistance mutations. Against K65R, L74V, and M184V mutants, the IC₅₀ change is less than 2.0-fold. Against viruses harboring three or more thymidine analog mutations (TAMs, e.g., AZT2, AZT7, AZT9), the IC₅₀ change is less than 3.5-fold. By contrast, HIV-1AZT7 (M41L/D67N/K70R/T215F/K219Q) displays >500-fold resistance to AZT but only 2.2-fold resistance to 3′-azido-ddA [1][2]. This near-complete absence of cross-resistance with AZT-associated TAMs is a procurement-relevant differentiator for laboratories studying NRTI resistance mechanisms.

cross-resistance K65R L74V M184V thymidine analog mutations NRTI resistance

Anti-HIV-1 Potency in Primary Human Lymphocytes: 3′-Azido-ddA vs. Abacavir and 2′,3′-Dideoxyadenosine (ddA)

In primary human peripheral blood mononuclear cells (PBMC), 3′-azido-ddA exhibits an IC₅₀ of 0.36 ± 0.14 μM, demonstrating approximately 2.5- to 2.7-fold greater potency than abacavir (IC₅₀ 0.91–0.98 μM in the same assay system) [1]. Compared to the parent non-azido compound 2′,3′-dideoxyadenosine (ddA), which shows EC₅₀ values of 5.27 μM against HIV-1 in MT-4 cells and ~4 μM in CEM T-lymphocyte cells [2], the 3′-azido modification results in an approximately 14.6-fold improvement in antiviral potency, albeit with a narrower selectivity window due to increased cytotoxicity relative to ddA [3]. This potency advantage over ddA and ABC in primary cells positions 3′-azido-ddA as a more translationally relevant tool for studies requiring robust antiviral suppression in physiologically relevant lymphocyte models.

antiviral potency PBMC IC50 ddA abacavir

Cytotoxicity and Mitochondrial Safety Profile: 3′-Azido-ddA vs. AZT and Clinical NRTI Controls

3′-Azido-ddA exhibits no cytotoxicity at concentrations below 50 μM across five cell lines tested (PBMC, MT-2, Vero, CEM, P4/R5), with CC₅₀ values of 74.3 μM (PBMC), 200 μM (MT-2), 50.6 μM (Vero), 50.6 μM (CEM), and >270 μM (P4/R5) [1]. In mitochondrial toxicity assays, 3′-azido-ddA does not cause significant reductions in mitochondrial DNA (mtDNA) content of HepG2 cells at concentrations up to 10 μM. At high concentrations (100 μM), a decrease in mtDNA and an increase in lactic acid production are observed—a pattern that differentiates 3′-azido-ddA from 3′-azido-ddG, which shows no mtDNA decrease even at 100 μM [1]. By comparison, the known mitotoxic NRTI ddC (zalcitabine) and (+)-BCH-189 serve as positive controls for mitochondrial toxicity in the same assay system [1]. The selectivity index (CC₅₀/IC₅₀) in PBMC is approximately 206 (74.3/0.36), compared to AZT's selectivity index exceeding 1,000 in the same cell type.

cytotoxicity CC50 mitochondrial DNA mtDNA therapeutic index NRTI toxicity

Telomerase Inhibition: A Differentiated Non-Antiviral Research Application for 3′-Azido-ddA

Beyond its antiviral applications, 3′-azido-2′,3′-dideoxyadenosine (AZddA) and its triphosphate derivative have been shown to inhibit telomerase activity in vitro. In cell culture studies, AZddA caused telomere shortening in human HL60 leukemia cells [1]. In comparative structure-activity studies among 3′-azido-2′,3′-dideoxynucleoside analogs, the presence of a 2-amino group on the adenine base (as in 3′-azido-2′,3′-dideoxy-2-aminoadenosine, AZddAA) was found to play an important role in telomerase inhibitory activity [1]. This telomerase-targeting property is not a class-wide feature shared by all NRTIs and represents a differentiated research application that may influence procurement decisions for laboratories studying telomere biology or evaluating nucleoside analogs as potential antitumor agents.

telomerase inhibition telomere shortening HL60 cells antitumor research AZddA

High-Value Application Scenarios for 3′-Azido-2′,3′-dideoxyadenosine Based on Verified Differentiation Evidence


HIV-1 NRTI Resistance Mechanism Studies Requiring a High Genetic Barrier Control Compound

3′-Azido-ddA is uniquely suited as a control compound in HIV-1 resistance selection experiments where investigators require a nucleoside analog with a demonstrated inability to select for resistant virus under standard in vitro passage conditions [1]. Unlike 3′-azido-ddG (5.3-fold resistance) or 3′-azido-ddC (5.9-fold resistance), 3′-azido-ddA provides a baseline for resistance barrier comparisons. Its retention of full activity against K65R, L74V, and M184V mutants (<2-fold IC₅₀ change) further supports its use in cross-resistance profiling panels alongside AZT and 3TC, whose activities are profoundly compromised by these mutations [2].

Mitochondrial Toxicity Structure-Activity Relationship (SAR) Studies Comparing Adenine- vs. Guanine-Based ADPNs

The concentration-dependent mitochondrial toxicity profile of 3′-azido-ddA—absence of mtDNA depletion at ≤10 μM but detectable mtDNA decrease and lactic acid elevation at 100 μM in HepG2 cells—directly contrasts with 3′-azido-ddG, which shows no mtDNA depletion at any concentration tested [2]. This differential makes 3′-azido-ddA an essential paired compound for SAR studies investigating how the nucleoside base (adenine vs. guanine) influences mitochondrial polymerase-γ recognition and inhibition, with ddC and 3TC serving as established positive and negative controls in the same assay platform [2].

Adenine-Based NRTI Backbone for Phosphoramidate Prodrug Development Against HIV-1 and HBV

The ADPN scaffold, including 3′-azido-ddA, has been the subject of a U.S. patent application (US 20120135951) claiming 3′-azido-2′,3′-dideoxy purine monophosphate prodrugs for treating HIV and HBV infections [3]. Additionally, phosphoramidate prodrugs of the L-enantiomer of 3′-azido-ddA have demonstrated anti-HIV-1 activity without significant toxicity, despite the parent L-nucleoside showing weak antiviral activity [4]. For medicinal chemistry groups pursuing phosphoramidate prodrug strategies, 3′-azido-ddA provides a validated purine starting scaffold with documented intracellular phosphorylation to the active triphosphate in human lymphocytes [2].

Telomerase-Targeted Anticancer Research Using 3′-Azido Purine Nucleoside Scaffolds

3′-Azido-ddA has demonstrated in vitro telomerase inhibition and the ability to induce telomere shortening in cultured human HL60 leukemia cells [5]. In structure-activity comparisons, the 2-amino-modified analog AZddAA exhibited stronger telomerase inhibition, establishing 3′-azido-ddA as a reference compound for SAR exploration around the adenine C2 position [5]. This non-antiviral application expands the procurement rationale beyond HIV-focused laboratories to include cancer biology groups investigating telomere maintenance as a therapeutic target.

Quote Request

Request a Quote for 3'-Azido-2',3'-dideoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.